Home > Products > Screening Compounds P19953 > Beta Amyloid (11-40)
Beta Amyloid (11-40) -

Beta Amyloid (11-40)

Catalog Number: EVT-247417
CAS Number:
Molecular Formula: C143H228N38O40S1
Molecular Weight: 3151.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta Amyloid (11-40) is primarily sourced from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The production of this peptide occurs predominantly in neuronal tissues, where amyloid precursor protein is expressed. The aggregation of beta amyloid peptides, including those in the 11-40 range, has been linked to neurotoxic effects that contribute to Alzheimer’s disease pathology.

Classification

Beta Amyloid (11-40) can be classified under several categories:

  • Peptide: It is a short chain of amino acids.
  • Neurotoxin: Due to its role in neurodegenerative diseases.
  • Amyloidogenic Protein: It has a propensity to form amyloid fibrils.
Synthesis Analysis

Methods

The synthesis of Beta Amyloid (11-40) can be achieved through solid-phase peptide synthesis and recombinant DNA technology.

  1. Solid-Phase Peptide Synthesis:
    • This method involves sequential addition of protected amino acids to a resin-bound growing peptide chain.
    • The process typically utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and deprotection.
  2. Recombinant DNA Technology:
    • This involves cloning the gene encoding for amyloid precursor protein and expressing it in suitable host cells.
    • Following expression, the peptide can be purified using chromatographic techniques.

Technical Details

The solid-phase synthesis allows for precise control over the sequence and modifications of the peptide. Characterization techniques such as mass spectrometry and high-performance liquid chromatography are employed to confirm the identity and purity of Beta Amyloid (11-40).

Molecular Structure Analysis

Structure

Beta Amyloid (11-40) consists of a sequence of amino acids that allows it to adopt a specific conformation conducive to aggregation. The structure can be described as follows:

  • Amino Acid Sequence: The sequence includes hydrophobic residues that promote aggregation.
  • Secondary Structure: It tends to form beta-sheet structures, which are characteristic of amyloid fibrils.

Data

The molecular formula for Beta Amyloid (11-40) is C202H313N55O60S, with a molecular weight of approximately 4,500 Da. Structural studies using techniques like nuclear magnetic resonance spectroscopy and X-ray crystallography provide insights into its conformation.

Chemical Reactions Analysis

Reactions

Beta Amyloid (11-40) undergoes several important chemical reactions that lead to its aggregation:

  1. Self-Aggregation:
    • The peptide can aggregate into oligomers and fibrils through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Modification Reactions:
    • Post-translational modifications such as phosphorylation or oxidation can alter its aggregation propensity and neurotoxicity.

Technical Details

The kinetics of aggregation can be studied using techniques like Thioflavin T fluorescence assays, which monitor fibril formation over time. Additionally, circular dichroism spectroscopy can assess changes in secondary structure during aggregation.

Mechanism of Action

Process

The mechanism by which Beta Amyloid (11-40) contributes to neurotoxicity involves several steps:

  1. Aggregation:
    • The peptide aggregates into oligomers that are believed to disrupt synaptic function.
  2. Neuroinflammation:
    • Aggregated forms can trigger inflammatory responses from glial cells, exacerbating neuronal damage.
  3. Calcium Dysregulation:
    • Beta Amyloid (11-40) oligomers may alter calcium homeostasis within neurons, leading to cell death.

Data

Studies have shown that soluble oligomers are more toxic than insoluble fibrils, suggesting that early aggregates play a crucial role in initiating neurodegenerative processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when lyophilized.
  • Solubility: Soluble in water and certain organic solvents depending on the formulation.

Chemical Properties

  • Stability: Sensitive to temperature and pH; stability decreases under extreme conditions.
  • Reactivity: Can react with other biomolecules, leading to cross-linking or modification.

Relevant Data or Analyses

Thermal stability studies indicate that Beta Amyloid (11-40) begins to denature at temperatures above 70°C, while pH stability tests reveal optimal stability around neutral pH levels.

Applications

Scientific Uses

Beta Amyloid (11-40) has several applications in scientific research:

  1. Alzheimer’s Disease Research:
    • Used extensively in studies investigating the mechanisms underlying Alzheimer’s disease pathology.
  2. Drug Development:
    • Serves as a target for therapeutic interventions aimed at reducing amyloid plaque formation or enhancing clearance mechanisms.
  3. Biomarker Studies:
    • Investigated as a potential biomarker for early diagnosis of Alzheimer’s disease through analysis of cerebrospinal fluid or blood samples.
Pathogenic Mechanisms in Alzheimer’s Disease

Role in Amyloid Plaque Formation Dynamics

Beta amyloid (Aβ1-40) is a major constituent of extracellular amyloid plaques, a hallmark neuropathological feature of Alzheimer's disease (AD). These plaques exhibit complex spatiotemporal dynamics, initially accumulating in neocortical regions before spreading to allocortical areas, hippocampus, and eventually subcortical structures as disease progresses [1] [6]. The solubility profile of Aβ pools—not merely total plaque burden—correlates more strongly with clinical dementia severity than traditional plaque density metrics. Aβ1-40 demonstrates higher solubility and lower aggregation propensity compared to the longer Aβ1-42 isoform, yet it comprises approximately 80-90% of total Aβ production and serves as a primary component of diffuse (non-fibrillar) plaques [1] [3].

Table 1: Key Properties of Aβ Isoforms in Plaque Formation

PropertyAβ1-40Aβ1-42
Relative Abundance80-90% of total Aβ5-10% of total Aβ
Aggregation RateSlower nucleationRapid nucleation
Plaque MorphologyDiffuse, non-fibrillar plaquesDense-core, fibrillar plaques
HydrophobicityModerate (lacks Ile41-Ala42)High (C-terminal hydrophobic residues)
Spatial DistributionLater accumulation phasesEarly seeding regions

Diffuse plaques containing Aβ1-40 may represent an early stage in amyloid deposition, preceding the formation of neuritic plaques with Aβ1-42-rich cores. The extended C-terminus of Aβ1-42 enhances hydrophobic interactions that promote β-sheet formation and fibrillization, while Aβ1-40 exhibits competitive interactions between its 17LVF19 and 32IGL34 segments that limit its self-assembly efficiency [6]. Nevertheless, Aβ1-40 contributes significantly to vascular amyloid deposition (cerebral amyloid angiopathy) and may facilitate Aβ1-42 fibrillization through heterotypic interactions [1] [3].

Aggregation Kinetics and Neurotoxic Oligomerization Pathways

Aβ1-40 follows a complex aggregation pathway characterized by primary nucleation (monomer-dependent), secondary nucleation (fibril-catalyzed), and elongation phases. Recent studies using Taylor dispersion analysis and atomic force microscopy reveal that Aβ1-40 exhibits slower initial oligomerization kinetics compared to Aβ1-42, but forms stable oligomeric intermediates of 5-15 nm in size [2]. These soluble oligomers—particularly paranuclei (2-3 mers) and protofibrils—demonstrate membrane-disrupting properties that impair synaptic function.

In Aβ1-40:Aβ1-42 mixtures, aggregation kinetics display non-linear behavior:

  • Low Aβ1-42 ratios (≤25%) accelerate Aβ1-40 fibrillization
  • Equal ratios (1:1) promote oligomer stabilization
  • High Aβ1-42 ratios (≥75%) dominate the aggregation landscape [2]

Table 2: Aggregation Kinetics of Aβ1-40 Under Different Conditions

ConditionNucleation PhaseOligomer StabilityFibril Formation
Aβ1-40 aloneSlow (hours-days)Moderate (transient oligomers)Extensive fibrils
Aβ1-40 + Aβ1-42 (1:3)Very rapid (minutes)High (stable oligomers)Limited fibrils
Aβ1-40 + Cu²⁺Accelerated 2-3 foldEnhanced oligomer persistenceDense aggregates
Aβ1-40 + Zn²⁺Instant precipitationLow (rapid sedimentation)Amorphous deposits

Notably, Aβ1-40 oligomers exhibit distinct neurotoxicity mechanisms compared to Aβ1-42:

  • Ion channel formation: Disrupts cellular calcium homeostasis
  • Membrane oxidation: Generates reactive oxygen species at lipid interfaces
  • Synaptic targeting: Binds with high affinity to glutamatergic receptors
  • Mitochondrial dysfunction: Inhibits complex IV activity [1] [7]

In AppNL-G-F knock-in mouse models, cognitive deficits emerge only after amyloid plaque formation and associated reactive gliosis, suggesting oligomer-to-plaque transition represents a critical threshold in neurotoxicity [7].

Synergistic Interactions with Metal Ions (Cu²⁺, Zn²⁺)

Aβ1-40 exhibits high-affinity binding to physiological metal ions, particularly Cu²⁺ and Zn²⁺, which profoundly alter its aggregation pathway and redox activity:

  • Copper (Cu²⁺):
  • Binding site: Histidine residues (His13, His14)
  • Redox cycling: Generates H2O2 via Cu⁺/Cu²⁺ cycling
  • Aggregation effects: Accelerates oligomerization but inhibits fibril maturation
  • Pathological consequence: Synaptic oxidative stress and mitochondrial damage [1]

  • Zinc (Zn²⁺):

  • Binding site: Glu11, His13, His14
  • Concentration-dependent effects:
  • Low Zn²⁺ (≤10 µM): Promotes amorphous aggregation
  • High Zn²⁺ (>10 µM): Causes instantaneous precipitation
  • Pathological consequence: Contributes to rapid amyloid deposition in AD brains [9]

Genome-wide association studies (GWAS) have identified variants near metalloproteinase genes that influence both metal homeostasis and Aβ1-40 plasma levels, suggesting metal-Aβ interactions represent modifiable risk factors in AD pathogenesis [9]. Metal ion binding also potentiates Aβ1-40-mediated blood-brain barrier dysfunction by increasing endothelial oxidative stress and reducing LRP1-mediated clearance [1].

Modulation of Tau Hyperphosphorylation and Cross-Talk

Aβ1-40 demonstrates complex bidirectional interactions with tau pathology:

  • Tau phosphorylation induction:
  • Aβ1-40 oligomers activate glycogen synthase kinase-3β (GSK-3β) via α2A adrenergic receptors
  • Trigger calcium-dependent kinases (CDK5, CAMKII) through NMDA receptor overactivation
  • Result: Hyperphosphorylation at AT8 (Ser202/Thr205) and PHF-1 (Ser396/Ser404) epitopes [6] [8]
  • Tau propagation facilitation:
  • Aβ1-40-rich plaques create microenvironments that promote tau seeding
  • Fibrillar Aβ1-40 deposits serve as adsorption sites for tau oligomers
  • Enhance trans-synaptic spread of tau pathology through FGFR3-mediated uptake [6]
  • Synergistic toxicity:
  • Aβ1-40 disrupts mitochondrial dynamics
  • Phosphorylated tau impairs mitochondrial transport
  • Combined effect: Severe bioenergetic deficits and synaptic failure [7] [8]

Notably, Aβ1-40 shows reduced direct tau interaction compared to Aβ1-42, but its abundance amplifies tau-mediated neurodegeneration through inflammatory pathways. Microglia exposed to Aβ1-40 exhibit increased production of IL-1β and TNF-α, which activate neuronal stress kinases that phosphorylate tau [6] [7].

Genetic Predisposition via APP/PSEN1 Mutations

Genetic alterations in Aβ-processing enzymes directly impact Aβ1-40 production and amyloidogenesis:

  • APP mutations:
  • Swedish mutation (KM670/671NL): Increases β-secretase cleavage efficiency → Elevated Aβ1-40 and Aβ1-42
  • Protective A673T mutation: Reduces β-secretase cleavage → Decreased Aβ1-40 production [5] [6]
  • APP locus duplication: Gene dosage effect → Increased Aβ1-40 without DS phenotype [5]

  • PSEN1/PSEN2 mutations:

  • Alter γ-secretase cleavage specificity → Increased Aβ1-42/Aβ1-40 ratio
  • Impaired Notch signaling → Developmental consequences [6] [9]

  • Trisomy 21 (Down syndrome):

  • APP gene triplication → Lifelong Aβ1-40 overproduction
  • Early-onset amyloidosis (detectable by age 10)
  • Universal AD pathology by age 40 [5]

Table 3: Genetic Variants Influencing Aβ1-40 Homeostasis

Genetic LocusVariant TypeEffect on Aβ1-40AD Risk Association
APP (Chr21)Swedish mutationIncreased productionElevated risk (EOAD)
APPA673TReduced productionProtective
APPDuplicationIncreased productionAutosomal dominant AD
BACE1 (Chr11)rs638405Altered processingModest risk (LOAD)
PSEN2 (Chr1)rs1295645Impaired clearanceIncreased risk
APOE (Chr19)ε4 alleleReduced clearanceStrong risk (LOAD)

Genome-wide association studies of plasma Aβ1-40 levels in >12,000 non-demented individuals confirm that variants near APP, BACE1, and PSEN2 significantly influence Aβ1-40 homeostasis, validating its role as an AD endophenotype [9]. The BACE1 variant rs638405 shows interaction with APOE ε4 status, suggesting combinatorial genetic effects on Aβ1-40 accumulation.

Properties

Product Name

Beta Amyloid (11-40)

Molecular Formula

C143H228N38O40S1

Molecular Weight

3151.7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.